4-Methyl-1-naphthoic acid
Overview
Description
4-Methyl-1-naphthoic acid is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthoic acid, characterized by a methyl group attached to the fourth position of the naphthalene ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
It’s known that naphthoic acid derivatives have been recognized for their antidote activity against urea and other herbicides
Mode of Action
It’s known to participate in an iron-catalyzed oxidative esterification reaction between unactivated c (sp (3))-h bonds from symmetric and asymmetric ethers and carboxylic acids using di-tert-butyl peroxide (dtbp) as the oxidant via a cross dehydrogenative coupling (cdc) reaction .
Biochemical Pathways
4-Methyl-1-naphthoic acid is a derivative of naphthalene, which is known to be metabolized by various bacterial species through different metabolic pathways . Naphthoic acids are formed as detoxification/biotransformation by-products during the degradation of methylnaphthalenes, phenanthrene, and anthracene
Result of Action
It’s known to participate in an iron-catalyzed oxidative esterification reaction
Action Environment
Safety data sheets recommend ensuring adequate ventilation and avoiding dust formation when handling the compound, suggesting that its stability and efficacy may be affected by environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize other compounds, such as 2-methyl-1-propyl-3- (4-methyl-1-naphthoyl)indole
Cellular Effects
It is known that naphthoic acid derivatives are involved in the degradation of methylnaphthalenes, phenanthrene, and anthracene
Molecular Mechanism
It is known to participate in reactions such as the iron-catalyzed oxidative esterification reaction
Metabolic Pathways
4-Methyl-1-naphthoic acid is known to be involved in the degradation of methylnaphthalenes, phenanthrene, and anthracene
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylnaphthalene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes that optimize yield and cost-efficiency. These methods may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthyl alcohols
Substitution: Various substituted naphthoic acids
Scientific Research Applications
4-Methyl-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Naphthoic acid
- 2-Methyl-1-naphthoic acid
- 4-Methoxy-1-naphthoic acid
Comparison: 4-Methyl-1-naphthoic acid is unique due to the presence of a methyl group at the fourth position, which influences its chemical reactivity and physical properties. Compared to 1-naphthoic acid, it exhibits different substitution patterns and reactivity profiles. The presence of the methyl group can also affect its solubility and interaction with other molecules .
Properties
IUPAC Name |
4-methylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYRLBDAPKADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196329 | |
Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-40-8 | |
Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 4-methyl-1-naphthoic acid when administered to rats?
A2: While not directly addressed in the provided research on azinomycin, a study investigating the metabolism of 1,4-dimethylnaphthalene in rats offers insights into the potential metabolic fate of this compound. [] The study identified this compound as a metabolite of 1,4-dimethylnaphthalene, suggesting that the compound can be generated through metabolic processes in vivo. [] This highlights the potential for this compound to be further metabolized within biological systems.
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